

# An In-depth Technical Guide to 1-Phenylimidazolidin-2-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Phenylimidazolidin-2-one**

Cat. No.: **B157022**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Phenylimidazolidin-2-one** is a heterocyclic organic compound featuring a core imidazolidinone ring substituted with a phenyl group. Its chemical formula is  $C_9H_{10}N_2O$ .<sup>[1]</sup> This molecule serves as a crucial building block and synthetic intermediate in medicinal chemistry and materials science. While the core structure is found in various biologically active molecules, **1-phenylimidazolidin-2-one** has gained significant attention as a scaffold for the development of novel therapeutics, particularly in oncology. Its derivatives have been investigated as potent antimitotic agents, functioning as prodrugs that can be selectively activated within the tumor microenvironment, highlighting its importance for targeted cancer therapy. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological significance, with a focus on its application in the development of antimitotic prodrugs.

## Physicochemical and Spectroscopic Properties

**1-Phenylimidazolidin-2-one** is a stable solid at room temperature. Its key identifiers and computed properties are summarized below.

| Property                       | Value                                           | Source(s)           |
|--------------------------------|-------------------------------------------------|---------------------|
| IUPAC Name                     | 1-phenylimidazolidin-2-one                      | <a href="#">[1]</a> |
| CAS Number                     | 1848-69-7                                       | <a href="#">[1]</a> |
| Molecular Formula              | C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O | <a href="#">[1]</a> |
| Molecular Weight               | 162.19 g/mol                                    | <a href="#">[1]</a> |
| Monoisotopic Mass              | 162.079312947 Da                                | <a href="#">[1]</a> |
| Topological Polar Surface Area | 32.3 Å <sup>2</sup>                             | <a href="#">[1]</a> |
| XLogP3                         | 0.9                                             | <a href="#">[1]</a> |
| Hydrogen Bond Donor Count      | 1                                               | <a href="#">[1]</a> |
| Hydrogen Bond Acceptor Count   | 1                                               | <a href="#">[1]</a> |

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **1-Phenylimidazolidin-2-one**.

| Spectrum Type       | Data Summary                                  | Source(s)                               |
|---------------------|-----------------------------------------------|-----------------------------------------|
| <sup>13</sup> C-NMR | Spectral data is available.                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| FTIR                | Spectrum available<br>(Technique: KBr WAFER). | <a href="#">[1]</a>                     |
| GC-MS               | Mass spectrometry data is available.          | <a href="#">[1]</a>                     |
| UV-VIS              | UV-VIS spectral data is available.            | <a href="#">[1]</a>                     |

Note: While the existence of these spectra is documented, specific peak assignments and detailed spectral data require access to specialized databases.

## Synthesis of 1-Phenylimidazolidin-2-one

A common and efficient method for synthesizing **1-Phenylimidazolidin-2-one** is a two-step process starting from aniline. This process involves the formation of an intermediate, 1-(2-chloroethyl)-3-phenylurea, followed by an intramolecular cyclization.



[Click to download full resolution via product page](#)

Fig. 1: Two-step synthesis of **1-Phenylimidazolidin-2-one**.

## Experimental Protocol: Synthesis from Aniline

This protocol details the synthesis which can yield **1-Phenylimidazolidin-2-one** quantitatively over two steps.

### Step 1: Synthesis of 1-(2-chloroethyl)-3-phenylurea

- Dissolve aniline in diethyl ether in a suitable reaction vessel.
- To this solution, add 2-chloroethyl isocyanate.

- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the intermediate product, 1-(2-chloroethyl)-3-phenylurea, will precipitate out of the solution.
- Collect the precipitate by filtration and wash with diethyl ether to yield the intermediate.

#### Step 2: Synthesis of **1-Phenylimidazolidin-2-one**

- Suspend the dried 1-(2-chloroethyl)-3-phenylurea in tetrahydrofuran (THF).
- Add sodium hydride (NaH) to the suspension. Sodium hydride acts as a base to facilitate the intramolecular cyclization.
- Stir the mixture at room temperature.
- Monitor the reaction until the starting material is consumed.
- Upon completion, carefully quench the reaction with water.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain **1-Phenylimidazolidin-2-one**.

| Step    | Reactants                         | Reagents / Solvents | Yield |
|---------|-----------------------------------|---------------------|-------|
| 1       | Aniline, 2-Chloroethyl isocyanate | Diethyl Ether       | High  |
| 2       | 1-(2-chloroethyl)-3-phenylurea    | Sodium Hydride, THF | High  |
| Overall | Quantitative                      |                     |       |

## Biological Activity and Mechanism of Action

**1-Phenylimidazolidin-2-one** is a key precursor in the synthesis of a novel class of antimitotic prodrugs known as Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). These prodrugs are designed for targeted activation in cancer cells that overexpress the cytochrome P450 1A1 (CYP1A1) enzyme.

## CYP1A1-Mediated Bioactivation

The mechanism of action involves the bioactivation of the PAIB-SO prodrug by CYP1A1. This enzyme, often highly expressed in resistant breast cancer cells but largely absent in normal tissues, metabolizes the prodrug. The process involves a C-hydroxylation on the alkyl side chain of the imidazolidin-2-one moiety. This is followed by a spontaneous N-dealkylation, which releases the active antimitotic agent, a Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO). The active PIB-SO then exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.



[Click to download full resolution via product page](#)

Fig. 2: Mechanism of action for **1-phenylimidazolidin-2-one** based prodrugs.

## Antiproliferative Activity of Derivatives

Derivatives based on the **1-phenylimidazolidin-2-one** scaffold have demonstrated potent antiproliferative activity against various cancer cell lines, particularly those with high CYP1A1 expression. The activity is often quantified by the half-maximal inhibitory concentration (IC<sub>50</sub>).

| Derivative Class | Cell Line                           | IC <sub>50</sub> Range (μM) | Key Findings                                            |
|------------------|-------------------------------------|-----------------------------|---------------------------------------------------------|
| PYRAIB-SOs       | CYP1A1-positive breast cancer cells | 0.03 – 3.3                  | High selectivity and strong antiproliferative activity. |
| PAIB-SOs         | Various breast cancer cell lines    | Nanomolar range             | Exhibit potent antimitotic activity upon bioactivation. |

PYRAIB-SOs: Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates

## Experimental Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a widely used colorimetric method to measure drug-induced cytotoxicity and cell proliferation. It relies on the ability of the sulforhodamine B dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

### 1. Cell Seeding:

- Harvest and count cells from culture.
- Plate the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.[\[4\]](#)

### 2. Compound Treatment:

- Prepare serial dilutions of the test compounds (e.g., PAIB-SO derivatives) in the appropriate cell culture medium.

- Add the diluted compounds to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate the plates for the desired exposure time (e.g., 48-72 hours).

### 3. Cell Fixation:

- After incubation, gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[\[5\]](#)
- Incubate the plates at 4°C for at least 1 hour.[\[7\]](#)

### 4. Staining:

- Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and medium components.[\[3\]](#)[\[7\]](#)
- Allow the plates to air-dry completely.
- Add 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[\[3\]](#)[\[7\]](#)

### 5. Solubilization and Measurement:

- Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[\[3\]](#)
- Allow the plates to air-dry.
- Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[\[3\]](#)
- Shake the plates on an orbital shaker for 5-10 minutes.[\[3\]](#)[\[4\]](#)
- Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.[\[3\]](#)[\[7\]](#)

### 6. Data Analysis:

- The percentage of cell viability is calculated relative to the untreated control cells.

- The IC<sub>50</sub> value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

## Conclusion

**1-Phenylimidazolidin-2-one** stands out as a valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and amenability to chemical modification have established it as a cornerstone for developing sophisticated prodrug strategies. The success of its derivatives as potent antimitotic agents, selectively activated by CYP1A1 in cancer cells, underscores the potential of this chemical entity in creating targeted therapies with improved efficacy and reduced systemic toxicity. Future research will likely continue to explore novel derivatives and expand their therapeutic applications beyond oncology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Phenylimidazolidin-2-one | C9H10N2O | CID 255273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. canvaxbiotech.com [canvaxbiotech.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Phenylimidazolidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157022#1-phenylimidazolidin-2-one-literature-review]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)